Glucopiericidinol A1
Description
Glucopiericidinol A1 (C₃₁H₄₇NO₁₀, MW: 593.713) is a glycosylated alkaloid isolated from Streptomyces sp. OM-5689, a bacterial strain within the Streptomycetaceae family . This compound exhibits notable bioactivities, including cytotoxicity and antimicrobial effects against Piricularia oryzae (a rice blast pathogen), making it a candidate for agricultural and pharmaceutical research .
Properties
CAS No. |
125535-05-9 |
|---|---|
Molecular Formula |
C31H47NO10 |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
2-[(1E,5E,7E,11E)-3-hydroxy-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-1,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C31H47NO10/c1-9-18(3)27(42-30-26(37)25(36)24(35)22(16-33)41-30)19(4)15-17(2)11-10-13-31(6,38)14-12-21-20(5)23(34)28(39-7)29(32-21)40-8/h9-12,14-15,19,22,24-27,30,33,35-38H,13,16H2,1-8H3,(H,32,34)/b11-10+,14-12+,17-15+,18-9+/t19?,22-,24-,25+,26-,27?,30+,31?/m1/s1 |
InChI Key |
FXKCPQKAYSQRGI-GDXSFRBMSA-N |
SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C/C=C(\C)/C(C(C)/C=C(\C)/C=C/CC(C)(/C=C/C1=C(C(=O)C(=C(N1)OC)OC)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O |
Other CAS No. |
125591-38-0 |
Synonyms |
glucopiericidinol A1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility: Soluble in methanol (MeOH) and chloroform (CHCl₃), poorly soluble in water .
- Optical Rotation : [α]¹⁸_D = +38° (c = 0.08 in CHCl₃) .
- UV Absorption : Displays distinct maxima at 226 nm and 290 nm in MeOH/HCl, and 212 nm, 234 nm (shoulder), and 290 nm in MeOH/NaOH, indicating pH-dependent chromophore behavior .
Biosynthesis: Predicted to originate from L-tyrosine, a common precursor for microbial alkaloids .
Comparison with Similar Compounds
Structural and Functional Comparison with Glucopiericidinol A2
Glucopiericidinol A2 (C₃₁H₄₇NO₁₀, MW: 593.32) shares the same molecular formula as A1 but differs in stereochemistry and substituent positioning, as evidenced by distinct InChIKey and SMILES strings .
Key Differences :
- Bioactivity : A1’s cytotoxicity and antifungal properties are well-documented, whereas A2’s biological roles remain uncharacterized in the available literature .
- Structural Complexity : A1’s glycosylation at the 10-O position may enhance target binding compared to A2, though conformational studies are needed to confirm this hypothesis .
Comparison with Other Glycosylated Alkaloids
While direct analogs of this compound are sparsely reported, glycosylated alkaloids from Streptomyces generally exhibit enhanced solubility and bioavailability compared to non-glycosylated counterparts. For example:
- Piericidin A: A non-glycosylated analog with potent mitochondrial NADH-ubiquinone oxidoreductase inhibition but poor aqueous solubility .
- Streptomycin : A glycoside with broad-spectrum antibacterial activity; however, its sugar moiety is linked to a cyclohexane ring rather than an alkaloid backbone .
Research Implications and Gaps
- Pharmacological Potential: A1’s cytotoxicity warrants further investigation into its mechanisms, such as DNA intercalation or kinase inhibition .
- Synthetic Accessibility : The glycosylation pattern in A1 presents challenges for total synthesis, necessitating advanced glycosylation strategies .
- Comparative Studies : Direct comparative assays between A1 and A2 are lacking; future work should evaluate their bioactivity spectra and structure-activity relationships .
Q & A
How can I formulate a focused research question for studying Glucopiericidinol A1’s biological activity?
Methodological Answer: Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- Population: Specific cell lines or biological models (e.g., cancer cells).
- Intervention: this compound at varying concentrations.
- Comparison: Controls (e.g., untreated cells or a known inhibitor).
- Outcome: Quantifiable metrics (e.g., IC50 values, apoptosis rates).
- Time: Duration of exposure (e.g., 24–72 hours).
Ensure alignment with gaps in existing literature and ethical guidelines for experimental models .
Q. What experimental controls are essential for validating this compound’s effects in vitro?
Methodological Answer:
- Positive controls : Use established compounds with known effects (e.g., doxorubicin for cytotoxicity assays).
- Negative controls : Include solvent-only treatments (e.g., DMSO at the same dilution).
- Technical replicates : Repeat assays ≥3 times to assess reproducibility.
- Biological replicates : Test across multiple cell lines or models to confirm generalizability.
Document all conditions using standardized lab notebooks and statistical tools (e.g., ANOVA for variance analysis) .
Q. How should I design a literature review strategy to contextualize this compound’s mechanisms?
Methodological Answer:
- Use PubMed , SciFinder , and Google Scholar with keywords: “this compound,” “biosynthesis pathways,” “structural analogs,” and “target proteins.”
- Filter results by relevance (last 5–10 years) and prioritize peer-reviewed journals.
- Cross-reference citations in high-impact papers and use PICO/SPIDER frameworks to refine searches for mechanistic studies .
Q. What ethical considerations apply to in vivo studies involving this compound?
Methodological Answer:
- Obtain institutional animal care committee (IACUC) approval.
- Justify sample size using power analysis to minimize animal use.
- Monitor adverse effects (e.g., toxicity via body weight, organ histopathology).
- Follow ARRIVE guidelines for reporting in vivo experiments .
Advanced Research Questions
Q. How can I resolve contradictions in this compound’s reported bioactivity across studies?
Methodological Answer:
- Meta-analysis : Compare experimental conditions (e.g., cell type, assay protocols, compound purity).
- Dose-response reanalysis : Use nonlinear regression to verify IC50 consistency.
- Structural validation : Confirm compound identity via NMR, HPLC, and mass spectrometry to rule out batch variability.
- Contextual factors : Assess differences in solvent systems or incubation times .
Q. What advanced techniques are suitable for elucidating this compound’s molecular targets?
Methodological Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with tagged this compound analogs.
- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound.
- Molecular docking : Predict binding affinities with potential targets (e.g., kinases) using AutoDock Vina.
Validate findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can I optimize the synthesis protocol for this compound to improve yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst concentration) using factorial design.
- Analytical monitoring : Track reaction progress via TLC or LC-MS.
- Purification : Use preparative HPLC with C18 columns and gradient elution.
- Scale-up validation : Ensure reproducibility at 10x scale and characterize intermediates via XRD .
Q. What statistical approaches are robust for analyzing nonlinear dose-response data of this compound?
Methodological Answer:
Q. How should I address null or inconclusive results in this compound studies?
Methodological Answer:
- Power analysis post hoc : Determine if sample size was sufficient.
- Alternative hypotheses : Test related mechanisms (e.g., off-target effects, metabolic stability).
- Transparent reporting : Disclose null results in repositories like Figshare to avoid publication bias.
Re-evaluate experimental design for potential confounding variables (e.g., serum content in cell media) .
Methodological Resources
- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
- Instrumentation : Use validated protocols for spectroscopy (NMR, IR) and chromatography (HPLC, GC-MS) .
- Peer Review : Preprint submissions (e.g., bioRxiv) for early feedback; address reviewer critiques systematically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
